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Compound of Interest

Ethyl 5-amino-2-bromothiazole-4-
Compound Name:
carboxylate

Cat. No.: B594491

Disclaimer: A comprehensive search of publicly available scientific literature and
crystallographic databases did not yield a specific crystal structure analysis for "Ethyl 5-amino-
2-bromothiazole-4-carboxylate". To fulfill the request for an in-depth technical guide, this
document presents a detailed analysis of a closely related and structurally significant
compound, 2,4-Diacetyl-5-bromothiazole, based on published crystallographic data. This
information serves as a representative example of the experimental protocols and data
presentation expected in the crystallographic analysis of substituted bromothiazole
compounds.

Introduction

Substituted thiazoles are a critical class of heterocyclic compounds in medicinal chemistry and
drug development, forming the core scaffold of numerous pharmaceuticals. Their biological
activity is intrinsically linked to their three-dimensional structure and intermolecular interactions.
X-ray crystallography provides the most definitive method for elucidating the solid-state
structure of these molecules, offering precise insights into bond lengths, bond angles, and
packing arrangements within the crystal lattice. This guide details the crystallographic analysis
of 2,4-Diacetyl-5-bromothiazole, a substituted bromothiazole, to illustrate the key experimental
and analytical procedures.

Physicochemical Properties
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A summary of the key physicochemical properties of the related compound, 2,4-Diacetyl-5-
bromothiazole, is presented below.

Property Value
Molecular Formula C7HeBrNO2S
Molecular Weight 248.09 g/mol
Crystal System Triclinic
Space Group P-1

Crystallographic Data and Structure Refinement

The following table summarizes the key crystallographic data and refinement parameters for
2,4-Diacetyl-5-bromothiazole.[1]
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Parameter Value
Crystal Data

Empirical formula C7HeBrNO2S
Formula weight 248.09
Temperature 93(2) K
Wavelength 0.71073 A
Crystal system Triclinic
Space group P-1

Unit cell dimensions

a=4.040(2) A, a = 96.191(17)°

b = 8.254(5) A, B = 93.865(16)°

c =13.208(8) A, y = 94.067(11)°

Volume 433.8(4) A3
z 2

Calculated density 1.892 Mg/m3
Absorption coefficient 5.556 mm~1
F(000) 244

Data Collection

Crystal size

0.15 x 0.10 x 0.05 mm

Theta range for data collection

3.93 to 25.00°

Index ranges

-4<=h<=4, -9<=k<=9, -15<=I<=15

Reflections collected

6521

Independent reflections

1573 [R(int) = 0.0940]

Completeness to theta = 25.00° 99.8 %
Refinement
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Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 1573/0/118

Goodness-of-fit on F2 1.030

Final R indices [I>2sigma(l)] R1 =0.0543, wR2 = 0.1367

R indices (all data) R1 =0.0564, wR2 = 0.1374
Largest diff. peak and hole 1.944 and -1.351 e.A-3

Experimental Protocols
Synthesis and Crystallization

The synthesis of 2,4-Diacetyl-5-bromothiazole is achieved through the bromination of 2,4-
diacetylthiazole. Single crystals suitable for X-ray diffraction are typically grown by slow
evaporation of a solvent such as ethanol.

X-ray Data Collection

A suitable single crystal is mounted on a diffractometer. Data for 2,4-Diacetyl-5-bromothiazole
was collected at a low temperature (93 K) to minimize thermal vibrations. The diffractometer is
equipped with a Mo Ka radiation source (A = 0.71073 A). A series of diffraction images are
collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal
structure is then solved using direct methods and refined by full-matrix least-squares on F2. All
non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in
calculated positions and refined using a riding model.

Molecular and Crystal Structure Description

The crystal structure of 2,4-Diacetyl-5-bromothiazole reveals a planar thiazole ring. The
molecule exhibits intramolecular halogen bonding between the bromine atom and the oxygen
of the acetyl group at the 4-position. In the crystal lattice, molecules are linked by

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

intermolecular halogen bonds involving the bromine atom and the oxygen of the acetyl group at
the 2-position of an adjacent molecule, forming chains.

Visualizations
Experimental Workflow for Crystal Structure Analysis
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Caption: Workflow for single-crystal X-ray analysis.
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Intermolecular Interactions in the Crystal Lattice

Molecule A 2,4-Diacetyl-5-bromothiazole ~ Br...O=C(CH3) Molecule B 2,4-Diacetyl-5-bromothiazole ~ O=C(CHS3)...Br

Click to download full resolution via product page

Caption: Halogen bonding between adjacent molecules.

Conclusion

While the specific crystal structure of "Ethyl 5-amino-2-bromothiazole-4-carboxylate”
remains to be determined and reported in the public domain, the analysis of the closely related
compound, 2,4-Diacetyl-5-bromothiazole, provides a valuable framework for understanding the
structural characteristics of this class of molecules. The detailed experimental protocols and the
nature of the crystallographic data presented herein serve as a comprehensive guide for
researchers and scientists engaged in the structural elucidation of novel thiazole derivatives for
drug discovery and development. The presence of halogen bonding in the example structure
highlights the importance of such interactions in the solid-state packing of brominated organic
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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